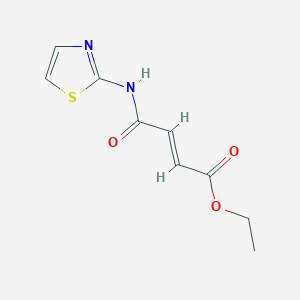

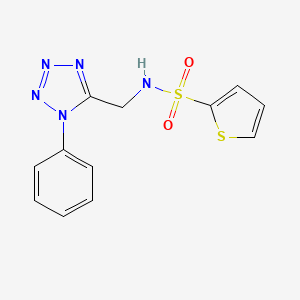

![molecular formula C9H15N3 B2722103 [1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine CAS No. 1464792-98-0](/img/structure/B2722103.png)

[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Multicomponent Synthesis of Imidazopyrazines

A novel multicomponent reaction to synthesize substituted imidazopyrazines has been developed, demonstrating the nucleophilicity of the nitrogen atom in imidazoles. This methodology utilizes 1H-(imidazol-5-yl)-N-substituted methanamines, reacting with aldehydes and isocyanides to yield imidazopyrazine derivatives in excellent yields, showcasing the robustness and versatility of this approach for creating structurally diverse imidazopyrazines (Galli et al., 2019).

Synthesis of Novel Blue Light Emitting Tetradentate Polyazines

Innovative imidazo[1,5-a]pyridines have been synthesized through a facile multiple condensation procedure, highlighting the potential of imidazolyl methanamines in creating compounds with significant quantum yields, large Stokes’ shifts, and strong halochromic effects. These properties suggest their application in technological fields, such as luminescent materials and organic light-emitting diodes (OLEDs) (Volpi et al., 2017).

Cytotoxicity of Pt(II) Complexes with Imidazol Methanamine Derivatives

The cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines was investigated, comparing with cisplatin. Results indicated significant cytotoxic activities, suggesting their potential as chemotherapeutic agents (Ferri et al., 2013).

Synthesis and Characterization of Schiff Base Metal Complexes

A Schiff base derived from 2-aminomethylbenzimidazole and 2-hydroxynaphthaldehyde was synthesized, leading to the formation of metal complexes with potential antibacterial, antifungal, and antitumor activities. This underscores the role of imidazolyl methanamines in the development of new therapeutic agents (al-Hakimi et al., 2020).

Novel Oxadiazole Derivatives from Benzimidazole

A series of novel oxadiazole derivatives from benzimidazole were synthesized, showcasing the utility of imidazolyl methanamines in creating compounds with potential applications in medicinal chemistry and drug development (Vishwanathan & Gurupadayya, 2014).

Safety and Hazards

properties

IUPAC Name |

[3-(cyclobutylmethyl)imidazol-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-4-9-5-11-7-12(9)6-8-2-1-3-8/h5,7-8H,1-4,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDWNJAARMVMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=NC=C2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)

![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)

![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)

![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)

![7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2722039.png)